molecular formula C3H3N3O2 B1623587 2-Cyano-2-(hydroxyimino)acetamide CAS No. 3849-20-5

2-Cyano-2-(hydroxyimino)acetamide

Cat. No. B1623587
CAS RN: 3849-20-5
M. Wt: 113.08 g/mol
InChI Key: CAFXGFHPOQBGJP-QHHAFSJGSA-N
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Description

2-Cyano-2-(hydroxyimino)acetamide is a chemical compound with the molecular formula C3H3N3O2 . It is also known by other synonyms such as 2-Amino-N-Hydroxy-2-oxoacetimidoyl cyanide and (E)-carbamoylmethanecarbonimidoyl cyanide .


Synthesis Analysis

The synthesis of 2-Cyano-2-(hydroxyimino)acetamide involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . A series of new polynuclear complexes of divalent Ni and Cu with 2-cyano-2-oximino-acetic acid was obtained as the result of the ligand modification reaction in the process .


Molecular Structure Analysis

The molecular weight of 2-Cyano-2-(hydroxyimino)acetamide is 113.08 g/mol . Its molecular structure includes a planar RC(NO)CONH framework which may allow the formation of different chelate rings with virtually no change in conformation .


Chemical Reactions Analysis

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Cyano-2-(hydroxyimino)acetamide include a molecular weight of 113.08 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . Its exact mass is 113.022526347 g/mol and its topological polar surface area is 99.5 Ų .

Scientific Research Applications

Heterocyclic Synthesis

  • Synthesis of Novel Heterocyclic Systems : 2-Cyano-2-(hydroxyimino)acetamide is used in the synthesis of various heterocyclic systems. It is a crucial intermediate in this process, aiding in the creation of synthetically useful and novel heterocyclic compounds (Gouda et al., 2015).

Chemical Reactivity and Rearrangements

  • Formation of Unexpected Products : In a study, the reduction of N-benzyl-2-cyano-2-(hydroxyimino)acetamide resulted in the formation of unexpected products, indicating its unique reactivity and the possibility of a Beckmann-type rearrangement (Darling & Chen, 1978).

Metal Complexation and Ligand Properties

  • Effective Ligand for Metal Ions : This compound acts as an effective ligand for Cu2+ and Ni2+ ions, forming stable complexes. These findings have implications for its use in chelation therapy and metal ion recovery (Sliva et al., 1998).

Synthesis of Derivatives

  • Synthesis of α-Ketoamide Derivatives : It has been used as an additive in the synthesis of α-ketoamide derivatives, showing superiority in terms of purity and yield compared to other methods. This application is significant in pharmaceutical and chemical synthesis (El‐Faham et al., 2013).

Biological and Pharmacological Studies

  • Anti-Inflammatory and Antipyretic Activities : Compounds synthesized using 2-Cyano-2-(hydroxyimino)acetamide have shown promising results in anti-inflammatory, ulcerogenic, and antipyretic studies, indicating potential pharmaceutical applications (Fayed et al., 2021).

  • Metabolism of Insecticides : It plays a role in the metabolism of certain insecticides, like acetamiprid, providing insights into environmental impact and degradation processes (Zhou et al., 2014).

  • Cytotoxic Platinum and Palladium Complexes : Its derivatives have been used in the synthesis of platinum and palladium complexes, which have shown high cytotoxicity against cancer cells with minimal side effects in vivo (Dannen et al., 2020).

  • Antitubercular Agents : Derivatives of 2-Cyano-2-(hydroxyimino)acetamide have been found to be potent antitubercular agents, effective against drug-resistant strains of Mycobacterium tuberculosis (Pissinate et al., 2016).

Safety and Hazards

The compound may cause an allergic skin reaction and causes serious eye irritation .

Future Directions

The synthesis of 2-Cyano-2-(hydroxyimino)acetamide and its derivatives has potential in evolving better chemotherapeutic agents . Some of the obtained “staircase-type” anhydrous coordination polymers can rehydrate upon exposure to moisture, restoring again the spectroscopic characteristics of hydrated complexes . This indicates the reversibility of the process and confirms crystal lattice flexibility .

properties

IUPAC Name

(2E)-2-cyano-2-hydroxyiminoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O2/c4-1-2(6-8)3(5)7/h8H,(H2,5,7)/b6-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFXGFHPOQBGJP-QHHAFSJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(=NO)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(#N)/C(=N\O)/C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-2-(hydroxyimino)acetamide

CAS RN

3849-20-5
Record name NSC116104
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116104
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC11320
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11320
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-CYANO-2-HYDROXIMINOACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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